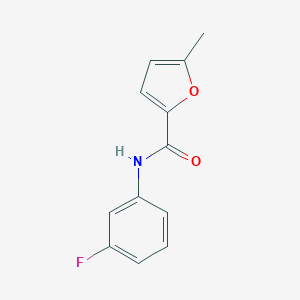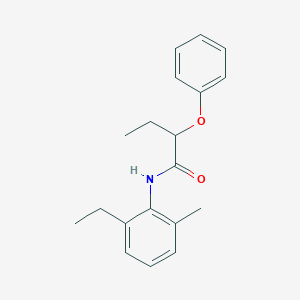![molecular formula C20H30N2O2 B258818 N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory. In addition, activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects in the CNS.
Biochemical and Physiological Effects:
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be mediated by the activation of the α7 nAChR and the subsequent modulation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its selectivity for the α7 nAChR, which allows for more specific and targeted studies of this receptor. However, one of the limitations of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide is its relatively short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several potential future directions for the study of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide. One area of interest is the development of new compounds that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide in human clinical trials. Finally, there is also interest in exploring the potential of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide as a tool for studying the α7 nAChR and its role in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide involves several steps. The first step is the preparation of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-piperidin-1-ylpropan-1-one to form the desired compound. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
Produktname |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C20H30N2O2/c1-17(22-12-6-3-7-13-22)19(23)21-16-20(10-14-24-15-11-20)18-8-4-2-5-9-18/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3,(H,21,23) |
InChI-Schlüssel |
PEQPXWXFRBSBCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
Kanonische SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)



